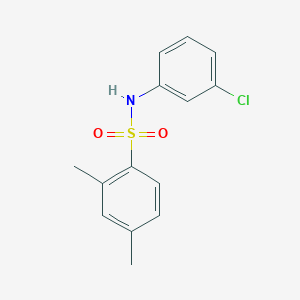![molecular formula C29H33NO4S B281624 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, also known as TAK-700, is a nonsteroidal androgen receptor inhibitor that has been used in scientific research for its potential therapeutic applications.
Mécanisme D'action
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide works by inhibiting the binding of androgens, such as testosterone, to the androgen receptor. This prevents the androgen receptor from activating genes that promote the growth and survival of prostate cancer cells. 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to be a selective inhibitor of the androgen receptor, with minimal activity against other steroid hormone receptors.
Biochemical and Physiological Effects:
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to decrease the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with advanced prostate cancer. 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has also been shown to decrease the levels of testosterone in the blood, which can lead to side effects such as hot flashes and decreased libido.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide in lab experiments is its specificity for the androgen receptor, which allows for the study of the role of the androgen receptor in prostate cancer. However, 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has limitations in terms of its potency and selectivity, which may limit its use in certain experiments.
Orientations Futures
For the study of 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide include the development of more potent and selective androgen receptor inhibitors, as well as the study of the role of the androgen receptor in other types of cancer. 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide may also be studied for its potential use in combination with other therapies for the treatment of prostate cancer.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide involves the reaction of 5-(4-chlorophenyl)-1,3-dihydro-2H-benzofuran-7-carboxamide with 8-tert-pentyl-2-aminonaphthalene-1-sulfonic acid in the presence of a base. The resulting product is then treated with ethyl iodide to form 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide.
Applications De Recherche Scientifique
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been studied for its potential therapeutic applications in the treatment of prostate cancer. It has been shown to inhibit the growth of androgen-sensitive and androgen-insensitive prostate cancer cells in vitro and in vivo. 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C29H33NO4S |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
4-ethoxy-N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C29H33NO4S/c1-5-29(3,4)19-11-16-27-24(17-19)25-18-26(22-9-7-8-10-23(22)28(25)34-27)30-35(31,32)21-14-12-20(13-15-21)33-6-2/h7-10,12-15,18-19,30H,5-6,11,16-17H2,1-4H3 |
Clé InChI |
NZQYDLFAJBDFEE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OCC |
SMILES canonique |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide](/img/structure/B281542.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281543.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281545.png)
![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)
![N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281549.png)

![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
![N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B281570.png)
![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)

